5,6-Dichloro-2-methylpyridin-3-amine
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Overview
Description
5,6-Dichloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2. It has a molecular weight of 177.03 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6Cl2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.03 .Scientific Research Applications
Catalytic Applications in Organic Synthesis
5,6-Dichloro-2-methylpyridin-3-amine serves as a substrate in catalytic reactions aimed at synthesizing complex organic compounds. For instance, it's involved in selective amination processes catalyzed by palladium complexes, demonstrating high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Such processes are crucial for constructing nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. Notably, its derivatives exhibit antihypertensive activity, with specific compounds showing the ability to lower blood pressure in hypertensive rat models to normotensive levels (L. Bennett et al., 1981). This highlights its importance in the development of new cardiovascular drugs.
Contributions to Material Science
The compound also plays a role in material science, particularly in the synthesis of organometallic complexes. For example, it's used in the creation of chromium complexes through reactions with aminopyridines, which are important for understanding the properties of materials at the molecular level (A. Noor, S. Schwarz, & R. Kempe, 2015). Such research contributes to the development of new materials with potential applications in catalysis, electronics, and nanotechnology.
Structural Studies
The structural features of this compound and its derivatives are of interest in the field of crystallography and structural chemistry. Investigations into the crystalline forms of related compounds provide insights into molecular interactions and stability, which are essential for designing compounds with desired physical and chemical properties (Zeliha Hayvalı et al., 2003).
Advancements in Synthesis Techniques
Research has also focused on developing new methods for synthesizing this compound derivatives. These methods aim to improve efficiency, yield, and selectivity, enabling the preparation of compounds for further exploration in various applications. Techniques such as microwave-assisted extraction and innovative catalytic strategies are among the advancements in this area (Leidy B Agudelo Mesa, J. M. Padró, & M. Reta, 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5,6-dichloro-2-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRUHODEDICEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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